N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-[(4-methylphenyl)sulfanyl]pyridine-3-carbohydrazide
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Overview
Description
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-2-[(4-methylphenyl)sulfanyl]pyridine-3-carbohydrazide is a complex organic compound characterized by the presence of multiple functional groups, including a pyridine ring, a trifluoromethyl group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-2-[(4-methylphenyl)sulfanyl]pyridine-3-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved using a combination of reagents such as 3-chloro-5-(trifluoromethyl)pyridine and appropriate catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety is formed by reacting the intermediate compound with hydrazine derivatives under controlled conditions.
Final Coupling Reaction: The final step involves coupling the intermediate with 4-methylphenyl sulfanyl to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-2-[(4-methylphenyl)sulfanyl]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized using spectroscopic and chromatographic techniques.
Scientific Research Applications
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-2-[(4-methylphenyl)sulfanyl]pyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-2-[(4-methylphenyl)sulfanyl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as phosphopantetheinyl transferase and calcitonin gene-related peptide (CGRP) receptors.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro groups but lacks the carbohydrazide moiety.
4-methylphenyl sulfanyl derivatives: Similar in structure but differ in the functional groups attached to the pyridine ring.
Uniqueness
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-2-[(4-methylphenyl)sulfanyl]pyridine-3-carbohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-(4-methylphenyl)sulfanylpyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4OS/c1-12-5-7-14(8-6-12)30-19-15(4-3-9-25-19)18(29)27-28(2)17-16(21)10-13(11-26-17)20(22,23)24/h3-11H,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTONNVONNRQKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)NN(C)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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